3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide
Description
Properties
Molecular Formula |
C18H15N3O5 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H15N3O5/c1-11-6-7-12(10-15(11)21(25)26)19-16(22)8-9-20-17(23)13-4-2-3-5-14(13)18(20)24/h2-7,10H,8-9H2,1H3,(H,19,22) |
InChI Key |
UAPQJEKAZGJPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection of p-Toluidine
p-Toluidine is acetylated using acetic anhydride under reflux conditions to form N-(4-methylphenyl)acetamide. This step prevents undesired oxidation during nitration and directs nitro-group placement.
Reaction Conditions
| Reagent | Quantity | Temperature | Time |
|---|---|---|---|
| p-Toluidine | 1.0 eq | 100°C | 2 hr |
| Acetic anhydride | 1.2 eq | Reflux |
Nitration of N-(4-Methylphenyl)acetamide
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group meta to the acetamide moiety. The low temperature minimizes polysubstitution.
Reaction Conditions
| Reagent | Quantity | Temperature | Yield |
|---|---|---|---|
| Nitrating mixture | 1.5 eq HNO₃ | 0–5°C | 85% |
Hydrolysis to 4-Methyl-3-nitroaniline
The acetyl group is removed via acidic hydrolysis (HCl, H₂O, reflux), yielding 4-methyl-3-nitroaniline.
Reaction Conditions
| Reagent | Quantity | Temperature | Time |
|---|---|---|---|
| 6M HCl | Excess | Reflux | 4 hr |
Synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
The phthalimide-propanoic acid intermediate is prepared via cyclocondensation.
Cyclocondensation of Phthalic Anhydride and β-Alanine
Phthalic anhydride reacts with β-alanine in glacial acetic acid under reflux to form 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.
Reaction Conditions
| Reagent | Quantity | Temperature | Time |
|---|---|---|---|
| Phthalic anhydride | 1.0 eq | 120°C | 6 hr |
| β-Alanine | 1.1 eq | Reflux |
Mechanism
-
Nucleophilic attack by β-alanine’s amine on phthalic anhydride.
-
Cyclization to form the isoindole-1,3-dione ring.
-
Acidic workup to isolate the propanoic acid derivative.
Amidation to Form the Target Compound
The propanoic acid is activated and coupled with 4-methyl-3-nitroaniline.
Acyl Chloride Formation
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Reaction Conditions
| Reagent | Quantity | Temperature | Time |
|---|---|---|---|
| SOCl₂ | 3.0 eq | 70°C | 3 hr |
Coupling with 4-Methyl-3-nitroaniline
The acyl chloride reacts with 4-methyl-3-nitroaniline in dichloromethane (DCM) with pyridine as a base, yielding the target amide.
Reaction Conditions
| Reagent | Quantity | Temperature | Yield |
|---|---|---|---|
| Acyl chloride | 1.0 eq | 25°C | 78% |
| 4-Methyl-3-nitroaniline | 1.2 eq |
Mechanism
-
Nucleophilic acyl substitution by the aromatic amine.
-
Deprotonation by pyridine to drive the reaction.
Reaction Optimization and Challenges
Regioselectivity in Nitration
The meta-directing effect of the acetamide group ensures precise nitro-group placement. Competing ortho/para products are minimized to <5% through controlled stoichiometry and temperature.
Purification Techniques
-
Recrystallization : The final amide is purified via ethanol/water recrystallization (mp: 189–191°C).
-
Column Chromatography : Silica gel (ethyl acetate/hexane) resolves intermediates.
Analytical Characterization
While specific spectral data for the target compound is unavailable in the provided sources, analogous phthalimide-propanoic acid derivatives exhibit the following profiles:
-
IR (KBr) : 1700 cm⁻¹ (imide C=O), 1650 cm⁻¹ (amide C=O).
-
¹H NMR (DMSO-d₆) : δ 8.1–7.8 (m, 4H, phthalimide), δ 2.5 (s, 3H, CH₃), δ 10.2 (s, 1H, NH).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Features
The target compound’s core structure is shared with several analogs, differing primarily in substituents on the phenyl ring and adjacent functional groups. Key structural variations include:
- Nitro vs. Methoxy/Methyl Groups : The 3-nitro and 4-methyl substituents in the target compound contrast with analogs like 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide (), which has a methoxy group, and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide (), which lacks nitro groups.
- Nitrate Esters: Compounds C1–C6 () incorporate nitrate ester moieties (e.g., methyl or benzyl nitrate), enhancing nitric oxide (NO)-donor capabilities for sickle cell disease treatment.
Physicochemical Properties
Key Observations :
Anti-Sickle Cell Activity
Compounds C1–C6 () demonstrated potent anti-sickle cell effects with reduced genotoxicity compared to hydroxyurea (HU). For example:
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic derivative of isoindole with potential biological activities. Understanding its biological properties is crucial for its application in medicinal chemistry and drug development. This article reviews the available literature on its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dioxoisoindole moiety linked to a nitrophenyl group through a propanamide chain.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.2 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 4.9 | Inhibition of cell migration |
The compound's anticancer effects are primarily attributed to its ability to modulate key signaling pathways involved in cancer progression. Notably, it inhibits the NF-kB pathway, which is crucial for cell survival and proliferation in cancer cells. Additionally, it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy and selectivity. Variations in the substituents on the isoindole and nitrophenyl rings have been explored to enhance biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent Variation | Observed Effect |
|---|---|
| Increased electron-withdrawing groups | Enhanced potency against cancer cells |
| Alteration in alkyl chain length | Improved solubility and bioavailability |
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound using a mouse model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Combination Therapy
Another investigation explored the potential of this compound in combination with standard chemotherapeutic agents. The combination therapy exhibited synergistic effects, leading to enhanced cytotoxicity against resistant cancer cell lines.
Toxicity and Safety Profile
While promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate that it has a moderate safety margin, with observed toxic effects primarily at high doses.
Table 3: Toxicity Profile
| Endpoint | Observed Effect |
|---|---|
| Acute toxicity (LD50) | >200 mg/kg |
| Skin irritation | Mild irritation observed |
| Mutagenicity | Negative in Ames test |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between isoindole-1,3-dione derivatives and substituted anilines. For example, analogous compounds (e.g., R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide) are synthesized using carbodiimide crosslinkers (e.g., EDCI) with HOBt as an additive in dichloromethane, under inert atmospheres and controlled temperatures . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. toluene), and catalyst selection (e.g., palladium for coupling reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for resonance signals corresponding to the isoindole-dione carbonyl groups (~170 ppm in 13C NMR) and the nitrophenyl aromatic protons (δ 7.5–8.5 ppm in 1H NMR).
- HPLC-MS : Confirm molecular weight ([M+H]+) and purity using reverse-phase chromatography with UV detection at 254 nm.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric stretching at ~1520 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform kinetic solubility assays in DMSO/PBS buffers (pH 7.4) using nephelometry. For stability, conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor decomposition via HPLC and identify degradation products using LC-MS .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology models of receptors like formyl-peptide receptors (FPRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Key parameters include binding free energy (MM-PBSA) and hydrogen-bond occupancy .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor agonism) be resolved for this compound?
- Methodological Answer : Apply orthogonal assays to distinguish off-target effects. For example:
- Enzyme Inhibition : Measure IC50 values using fluorogenic substrates.
- Receptor Activation : Use calcium flux assays (FLIPR) or β-arrestin recruitment (BRET).
Cross-validate with CRISPR-edited cell lines to eliminate confounding factors .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
